Unveiling the Molecular Architecture: A Technical Guide to 5'''-O-Feruloyl complanatoside B
Unveiling the Molecular Architecture: A Technical Guide to 5'''-O-Feruloyl complanatoside B
For Immediate Release
Wuhan, China - In the intricate world of natural product chemistry, the precise structural elucidation of complex molecules is paramount for advancing drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies pertaining to 5'''-O-Feruloyl complanatoside B, a notable flavonoid glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound.
Chemical Identity and Properties
5'''-O-Feruloyl complanatoside B is a complex natural product with the CAS number 142473-98-1 and a molecular formula of C₄₃H₄₈O₂₃. It has been identified in plant species such as Rhamnus cathartica and Astragalus complanatus. The name of the compound indicates that it is a derivative of complanatoside B, a flavonoid glycoside, which is esterified with a ferulic acid moiety at the 5''' position of one of its sugar residues.
Core Components
The structure of 5'''-O-Feruloyl complanatoside B is comprised of two key building blocks:
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Complanatoside B: A flavonoid glycoside, which consists of a flavonoid aglycone linked to a chain of sugar molecules. The IUPAC name for complanatoside B is 3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-7-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one.
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Ferulic Acid: A derivative of hydroxycinnamic acid with the IUPAC name (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. It is a well-known antioxidant.
The linkage between these two components is an ester bond formed between the carboxylic acid group of ferulic acid and a hydroxyl group at the 5''' position of a sugar unit in complanatoside B.
Physicochemical Data
A summary of the key quantitative data for 5'''-O-Feruloyl complanatoside B is presented in Table 1.
| Property | Value | Source |
| CAS Number | 142473-98-1 | ChemFaces |
| Molecular Formula | C₄₃H₄₈O₂₃ | ChemFaces |
| Molecular Weight | 932.8 g/mol | ChemFaces |
| Purity (typical) | ≥98% (by HPLC) | ChemFaces |
| Physical Description | Powder | ChemFaces |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
Table 1: Physicochemical Properties of 5'''-O-Feruloyl complanatoside B
Structural Elucidation and Proposed Chemical Structure
The definitive structural elucidation of 5'''-O-Feruloyl complanatoside B relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS). While the original research publication with detailed spectral assignments was not retrieved, certificates of analysis from commercial suppliers confirm the identity of the compound through ¹H-NMR, which is consistent with the proposed structure.
Based on the naming convention and the structure of a related compound, 3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin, a proposed structure for 5'''-O-Feruloyl complanatoside B is presented below. This structure shows the feruloyl group attached to the 5''' position of the terminal apiose sugar residue of complanatoside B.
Caption: Proposed structural relationship in 5'''-O-Feruloyl complanatoside B.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of 5'''-O-Feruloyl complanatoside B would be found in the primary scientific literature. However, a general methodology for the isolation of flavonoid glycosides from plant material is provided below as a representative workflow.
General Isolation Workflow for Flavonoid Glycosides
Caption: General experimental workflow for flavonoid glycoside isolation.
Methodology:
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Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically an aqueous alcohol solution (e.g., 70% ethanol), at room temperature or with gentle heating. This process is usually repeated multiple times to ensure exhaustive extraction.
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Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.
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Solvent Partitioning: The resulting aqueous concentrate is then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the n-butanol fraction.
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Column Chromatography: The n-butanol fraction is subjected to various column chromatography techniques. An initial separation is often performed on a macroporous resin column, followed by further purification on Sephadex LH-20 or silica (B1680970) gel columns.
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water-acetonitrile or water-methanol). Fractions are collected and monitored by analytical HPLC or TLC.
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Structure Confirmation: The purity and identity of the isolated compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR, and high-resolution mass spectrometry.
Conclusion
5'''-O-Feruloyl complanatoside B is a complex flavonoid glycoside with a well-defined molecular formula and structure that has been confirmed by modern analytical techniques. This technical guide provides a foundational understanding of its chemical nature. Further research into its biological activities is warranted to explore its full therapeutic potential. The provided general experimental protocol can serve as a template for its isolation from natural sources, enabling further scientific investigation.
